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molecular formula C8H12N+ B1240284 (1S)-1-phenylethanaminium

(1S)-1-phenylethanaminium

Cat. No. B1240284
M. Wt: 122.19 g/mol
InChI Key: RQEUFEKYXDPUSK-ZETCQYMHSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952327

Procedure details

1.3 g of ethyl (3S)-3-(1-diethylphosphono-methylcyclopentane-1-carbonylamino)-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate (preparation see Example 12) were dissolved in 13 ml of dry dichloromethane under a nitrogen atmosphere. 0.5 ml of bromotrimethylsilane and 0.4 ml of triethylamine were added with ice-cooling and the mixture was stirred over night. Excess solvent was stripped off in vacuo, and the residue was stirred in aqueous acetone for 15 minutes. The residue which remained after evaporation of the solvent was taken up in MTBE to which a little dichloromethane had been added and treated with 0.53 g of S-(-)-α-methylbenzylamine. The precipitated solid was recryatallized once from ethanol, the title compound being obtained as the α-methylbenzylammonium salt of m.p.=210-213° C. IR=2940, 1750, 1650, 1200, 1045 cm-1 (KBr); [α]D20 32 -141.0° (c=0.2 in methanol).
Name
ethyl (3S)-3-(1-diethylphosphono-methylcyclopentane-1-carbonylamino)-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
title compound
Name
α-methylbenzylammonium

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH2:9][C:10]1([C:15]([NH:17][C@H:18]2[CH2:24][CH2:23][C:22]3[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]2=[O:35])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]1)([O:6]CC)=[O:5])C.Br[Si](C)(C)C.C([N:43](CC)CC)C>ClCCl.CC(C)=O>[P:4]([CH2:9][C:10]1([C:15]([NH:17][C@H:18]2[CH2:24][CH2:23][C:22]3[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]2=[O:35])=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14]1)([OH:5])([OH:6])=[O:3].[CH3:24][CH:23]([NH3+:43])[C:22]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:21]=1

Inputs

Step One
Name
ethyl (3S)-3-(1-diethylphosphono-methylcyclopentane-1-carbonylamino)-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate
Quantity
1.3 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC1(CCCC1)C(=O)N[C@@H]1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O
Name
Quantity
13 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Br[Si](C)(C)C
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
ADDITION
Type
ADDITION
Details
had been added
ADDITION
Type
ADDITION
Details
treated with 0.53 g of S-(-)-α-methylbenzylamine

Outcomes

Product
Name
title compound
Type
product
Smiles
P(=O)(O)(O)CC1(CCCC1)C(=O)N[C@@H]1C(N(C2=C(CC1)C=CC=C2)CC(=O)OCC)=O
Name
α-methylbenzylammonium
Type
product
Smiles
CC(C1=CC=CC=C1)[NH3+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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